molecular formula C17H16N2O4S B2454055 (Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid CAS No. 849017-64-7

(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2454055
CAS No.: 849017-64-7
M. Wt: 344.39
InChI Key: OXTWYQGVKDOAHN-ZROIWOOFSA-N
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Description

(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid is a complex organic compound featuring an indole moiety, a dioxothiazolidine ring, and a butanoic acid group. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. One common approach is the condensation of 1-methyl-1H-indole-3-carboxaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of butanoic acid under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves using high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the indole ring to its corresponding oxindole derivative.

  • Reduction: : Reduction of the dioxothiazolidine ring to a thiazolidine derivative.

  • Substitution: : Replacement of the butanoic acid group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxindole derivatives.

  • Reduction: : Thiazolidine derivatives.

  • Substitution: : A wide range of functionalized derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the indole ring and the dioxothiazolidine group. Similar compounds include:

  • Indole-3-carboxaldehyde derivatives

  • Thiazolidine-2,4-dione derivatives

  • Butanoic acid derivatives

Properties

IUPAC Name

4-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-18-10-11(12-5-2-3-6-13(12)18)9-14-16(22)19(17(23)24-14)8-4-7-15(20)21/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTWYQGVKDOAHN-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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